2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chlorophenyl groups. The final step involves the acylation of the pyrazole derivative with 4-methylphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
2-[4-Chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antileishmanial and antimalarial agent due to its pyrazole core.
Materials Science: Used in the development of advanced materials with specific electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s pyrazole ring is known to interact with enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways in pathogens, making it a potential candidate for antileishmanial and antimalarial therapies .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: Similar in structure but with a piperidine ring instead of a pyrazole ring.
4,4’-Dichlorodiphenyl sulfone: Contains chlorophenyl groups but lacks the pyrazole and acetamide moieties.
Uniqueness
2-[4-Chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N~1~-(4-methylphenyl)acetamide is unique due to its combination of a pyrazole ring with chlorophenyl and acetamide groups, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C24H18Cl3N3O |
---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-chlorophenyl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H18Cl3N3O/c1-15-2-12-20(13-3-15)28-21(31)14-30-24(17-6-10-19(26)11-7-17)22(27)23(29-30)16-4-8-18(25)9-5-16/h2-13H,14H2,1H3,(H,28,31) |
InChI Key |
STZCILPHURQTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.